3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole
Description
3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole is a triazole derivative with a 1,2,4-triazole core substituted at three positions:
- Position 3: A 4-chlorobenzylsulfanyl group (-S-CH₂-C₆H₄-Cl).
- Position 4: An ethyl group (-CH₂CH₃).
- Position 5: A phenyl group (-C₆H₅).
This compound combines aromatic, alkyl, and sulfur-containing substituents, which influence its electronic, steric, and lipophilic properties. Triazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, though specific data for this compound requires further study .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-2-21-16(14-6-4-3-5-7-14)19-20-17(21)22-12-13-8-10-15(18)11-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGWTECXVMDAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form an intermediate compound . This intermediate is then heated under reflux in ethanol to yield the desired triazole compound . Industrial production methods often involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with different biological activities . Major products formed from these reactions include various substituted triazoles and thiazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its ability to inhibit enzymes and interact with biological receptors makes it a valuable compound for drug discovery and development . In industry, it is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and dipole interactions with biological receptors, leading to its diverse biological activities . These interactions can modulate various cellular pathways, contributing to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Table 1: Structural Comparison
Key Differences and Implications
Substituent Bulk and Lipophilicity: The ethyl group at position 4 in the target compound confers moderate lipophilicity compared to bulkier aryl groups (e.g., 4-methylphenyl in ). Ethyl may enhance membrane permeability compared to polar groups like -NO₂ () or -CN () . This contrasts with thione (C=S) derivatives (), which are less reactive as leaving groups .
Electronic Effects: The target lacks strong electron-withdrawing groups (e.g., -NO₂ in , -CN in ), resulting in a more electron-rich triazole core. This could influence binding to biological targets, such as enzymes requiring π-π interactions . The chlorine atom (para-substituted) in the benzylsulfanyl group may enhance stability via steric hindrance and hydrophobic interactions .
Biological Activity: Compounds with thione groups () often exhibit higher antimicrobial activity due to sulfur’s role in disrupting microbial enzymes. The target’s sulfanyl group may offer similar but less pronounced effects . Trifluoromethyl () and nitro () groups are associated with enhanced bioactivity but may increase toxicity risks compared to the target’s simpler substituents .
Synthetic Accessibility :
- The target compound could be synthesized via nucleophilic substitution of a halogenated triazole precursor with 4-chlorobenzylthiol, analogous to methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
